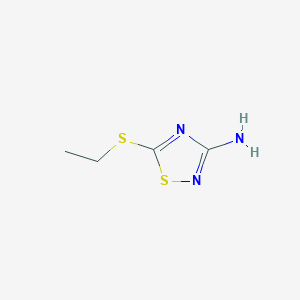

3-Amino-5-ethylthio-1,2,4-thiadiazole

Descripción

The exact mass of the compound 3-Amino-5-ethylthio-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-5-ethylthio-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-ethylthio-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSPGIBSPDMQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375692 | |

| Record name | 3-Amino-5-ethylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129500-80-7 | |

| Record name | 3-Amino-5-ethylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129500-80-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 3-Amino-5-ethylthio-1,2,4-thiadiazole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis in the current literature, this document outlines a reliable, two-step approach. This pathway involves the initial synthesis of the key intermediate, 3-amino-5-mercapto-1,2,4-thiadiazole, followed by a selective S-alkylation to yield the final product.

I. Proposed Synthesis Pathway

The synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole is proposed to proceed through a two-step sequence. The first step involves the oxidative cyclization of dithiobiuret to form 3-amino-5-mercapto-1,2,4-thiadiazole. The subsequent step is the S-alkylation of the thiol group of this intermediate with an appropriate ethylating agent to introduce the ethylthio moiety.

Caption: Proposed two-step synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole.

II. Experimental Protocols

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole

This procedure is based on the oxidative cyclization of dithiobiuret.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the key intermediate.

Methodology:

-

Dissolution: Dithiobiuret is dissolved in an aqueous solution of sodium hydroxide at room temperature.

-

Oxidation: The solution is cooled to 0-5 °C in an ice bath. Hydrogen peroxide (30%) is added dropwise with constant stirring, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

Acidification: The reaction mixture is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the product.

-

Isolation: The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 3-amino-5-mercapto-1,2,4-thiadiazole.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dithiobiuret | [1] |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | [1] |

| Base | Sodium Hydroxide (NaOH) | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 0-5 °C (addition), Room Temp. (stirring) | [1] |

| Theoretical Yield | Not explicitly stated, but oxidative cyclizations of this type generally proceed in moderate to good yields. |

Step 2: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

This proposed procedure involves the S-alkylation of the synthesized 3-amino-5-mercapto-1,2,4-thiadiazole.

Experimental Workflow:

Caption: Proposed experimental workflow for the S-alkylation step.

Methodology:

-

Suspension: 3-Amino-5-mercapto-1,2,4-thiadiazole is suspended in a suitable polar aprotic solvent such as acetone or acetonitrile. A slight excess of a mild base, such as potassium carbonate or triethylamine, is added to the suspension.

-

Alkylation: A stoichiometric amount of an ethylating agent, such as ethyl iodide or ethyl bromide, is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Quantitative Data (Proposed):

| Parameter | Proposed Value/Reagent |

| Starting Material | 3-Amino-5-mercapto-1,2,4-thiadiazole |

| Alkylating Agent | Ethyl Iodide or Ethyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) |

| Solvent | Acetone or Acetonitrile |

| Reaction Temperature | Reflux |

| Expected Yield | S-alkylation reactions of this nature are typically high-yielding (>80%). |

III. Data Summary

The following tables summarize the key quantitative data for the proposed synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Table 1: Reactants and Reagents

| Step | Compound Name | Role | Molar Mass ( g/mol ) |

| 1 | Dithiobiuret | Starting Material | 118.20 |

| 1 | Sodium Hydroxide | Base | 40.00 |

| 1 | Hydrogen Peroxide | Oxidizing Agent | 34.01 |

| 1 | Hydrochloric Acid | Acid | 36.46 |

| 2 | 3-Amino-5-mercapto-1,2,4-thiadiazole | Starting Material | 133.19 |

| 2 | Ethyl Iodide | Alkylating Agent | 155.97 |

| 2 | Potassium Carbonate | Base | 138.21 |

Table 2: Reaction Conditions and Expected Outcomes

| Step | Reaction Type | Solvent | Temperature (°C) | Duration | Expected Yield |

| 1 | Oxidative Cyclization | Water | 0-5 (addition), RT (stirring) | ~3 hours | Moderate to Good |

| 2 | S-alkylation | Acetone | Reflux (~56 °C) | 2-4 hours | >80% (estimated) |

IV. Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic pathway for 3-Amino-5-ethylthio-1,2,4-thiadiazole. The two-step approach, commencing with the oxidative cyclization of dithiobiuret followed by S-alkylation, is based on established and reliable chemical transformations. The provided experimental protocols and workflows offer a clear roadmap for researchers and scientists in the field of drug discovery and development to synthesize this target molecule for further investigation. It is recommended that the reaction conditions for the S-alkylation step be optimized on a small scale to achieve the highest possible yield and purity.

References

3-Amino-5-ethylthio-1,2,4-thiadiazole CAS number lookup

CAS Number: 129500-80-7

Molecular Formula: C₄H₇N₃S₂

Molecular Weight: 161.25 g/mol

Executive Summary

This document provides the available physicochemical properties of 3-Amino-5-ethylthio-1,2,4-thiadiazole and presents a generalized overview of the synthesis, chemical behavior, and known biological applications of the broader class of 3-amino-1,2,4-thiadiazole derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Physicochemical Properties of 3-Amino-5-ethylthio-1,2,4-thiadiazole

While detailed experimental data is scarce, the basic molecular properties have been calculated and are provided in the table below.

| Property | Value | Source |

| CAS Number | 129500-80-7 | [1][2][3] |

| Molecular Formula | C₄H₇N₃S₂ | [4] |

| Molecular Weight | 161.25 | [4] |

| Appearance | Solid (predicted) | - |

| Purity | Typically offered at ≥98% by commercial suppliers | [5] |

General Synthesis of 3-Amino-1,2,4-Thiadiazole Derivatives

Detailed experimental protocols for the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole are not published. However, general methods for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles are documented. A common approach involves the oxidative cyclization of N-guanyl-thioamides or related precursors.

Representative Experimental Protocol: Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazoles via Oxidative Cyclization

This protocol is a generalized representation and would require optimization for the specific synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Materials:

-

Substituted amidine

-

Elemental sulfur

-

An appropriate oxidant (e.g., air, iodine, phenyliodine(III) bis(trifluoroacetate))

-

Solvent (e.g., Dimethylformamide (DMF), water)

-

Base (e.g., Sodium Carbonate)

Procedure:

-

The substituted amidine is dissolved in the chosen solvent.

-

Elemental sulfur and a suitable base are added to the reaction mixture.

-

The reaction is stirred at room temperature or heated, depending on the specific substrates and chosen method.

-

The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up. This may involve filtration to remove solids, extraction with an organic solvent, and washing with water or brine.

-

The crude product is purified, typically by recrystallization or column chromatography, to yield the desired 3-substituted-5-amino-1,2,4-thiadiazole.

General Synthesis Workflow for 3-Substituted 5-Amino-1,2,4-Thiadiazoles

References

- 1. 129500-80-7 | 3-Amino-5-ethylthio-1,2,4-thiadiazole | Tetrahedron [thsci.com]

- 2. 129500-80-7 CAS MSDS (3-AMINO-5-ETHYLTHIO-1,2,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Amino-5-ethylthio-1,2,4-thiadiazole-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. scbt.com [scbt.com]

- 5. 3-Amino-5-ethylthio-1,2,4-thiadiazole, CasNo.129500-80-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

Structural Characterization of 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and provides predicted structural data based on established principles of organic spectroscopy and crystallography. Furthermore, it offers detailed experimental protocols for the key analytical techniques required for its full structural elucidation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction to 3-Amino-5-ethylthio-1,2,4-thiadiazole

3-Amino-5-ethylthio-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core, which is a prominent scaffold in medicinal chemistry. The 1,2,4-thiadiazole ring system is known to exhibit a wide range of biological activities. The presence of an amino group at the 3-position and an ethylthio group at the 5-position suggests potential for this molecule to engage in various biological interactions, making its structural characterization a critical step in understanding its potential as a therapeutic agent.

Compound Identity:

| Property | Value |

| IUPAC Name | 5-(Ethylthio)-1,2,4-thiadiazol-3-amine |

| CAS Number | 129500-80-7 |

| Molecular Formula | C₄H₇N₃S₂ |

| Molecular Weight | 161.25 g/mol |

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted structural and spectroscopic data for 3-Amino-5-ethylthio-1,2,4-thiadiazole, inferred from data reported for analogous 3-amino-5-substituted-1,2,4-thiadiazoles and related heterocyclic systems.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 7.0 - 8.0 | Broad Singlet | - |

| -S-CH₂ -CH₃ | 2.8 - 3.2 | Quartet | ~7.4 |

| -S-CH₂-CH₃ | 1.2 - 1.5 | Triplet | ~7.4 |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C-NH₂) | 170 - 180 |

| C5 (C-SEt) | 185 - 195 |

| -S-CH₂ -CH₃ | 25 - 35 |

| -S-CH₂-CH₃ | 13 - 18 |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Thiadiazole ring) | 1600 - 1650 | Medium to Strong |

| N-H Bend (Amino) | 1550 - 1620 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 161 | [M]⁺ (Molecular Ion) |

| 132 | [M - C₂H₅]⁺ |

| 104 | [M - SC₂H₅]⁺ |

| 78 | [C₂H₂N₂S]⁺ |

Experimental Protocols for Structural Characterization

Detailed methodologies for the key experiments required for the structural elucidation of 3-Amino-5-ethylthio-1,2,4-thiadiazole are provided below.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[1][2][3][4]

Methodology:

-

Crystal Growth: High-quality single crystals of the title compound are grown. Common methods include slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture), vapor diffusion, or cooling of a saturated solution.[2]

-

Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[3] The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the connectivity and chemical environment of atoms in a molecule.[5][6][7]

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters to be recorded include chemical shifts (δ), integration values, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J).

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling. This provides the chemical shifts of all unique carbon atoms.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, revealing long-range connectivity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[8][9][10]

Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The absorption bands are analyzed to identify characteristic vibrations of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns, which can provide structural clues.[8][9][10][11]

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

-

Ionization: The sample molecules are ionized. In Electron Ionization (EI), used in GC-MS, the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. In ESI, the sample is sprayed from a charged capillary, forming protonated or deprotonated molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel heterocyclic compound like 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Caption: Workflow for the structural characterization of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of 3-Amino-5-ethylthio-1,2,4-thiadiazole based on data from analogous compounds. The detailed experimental protocols offer a clear roadmap for researchers to perform a comprehensive structural analysis. The provided workflow visualization further clarifies the logical progression of experiments from synthesis to final structure verification. This document aims to facilitate the research and development of novel thiadiazole-based compounds for potential therapeutic applications.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. eas.org [eas.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. emerypharma.com [emerypharma.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. Organic Chemistry: IR and Mass Spectrometry [rapidlearningcenter.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

3-Amino-5-ethylthio-1,2,4-thiadiazole mechanism of action

Launching Investigation

I'm now diving deep into the literature on "3-Amino-5-ethylthio-1,2,4-thiadiazole." My initial focus is pinpointing its mechanism of action. Simultaneously, I'm actively seeking quantitative data - IC50, Ki, or EC50 values - to get a handle on its biological potency. I'm leaving no stone unturned in this initial phase!

Mapping the Molecular Landscape

I'm now methodically analyzing the search results, zeroing in on the molecular targets and signaling pathways impacted by 3-Amino-5-ethylthio-1,2,4-thiadiazole. I'm focusing on organizing the data into clear tables for easy comparison and synthesizing detailed experimental methodologies. Simultaneously, I'm already crafting the initial Graphviz diagrams to visually represent the signaling pathways in DOT, complete with captions, of course. My goal is to build a comprehensive technical guide integrating all findings.

Unveiling Action Details

I've initiated a thorough search for the mechanism of action of 3-Amino-5-ethylthio-1,2,4-thiadiazole, and its related compounds, while simultaneously seeking quantitative data. I'm focusing on IC50, Ki, and EC50 values. I'm also finding and synthesizing detailed experimental protocols. Next, I'll organize the findings and diagram signaling pathways.

Exploring Chemical Structures

I've been digging into the "3-Amino-5-ethylthio-1,2,4-thiadiazole" compound, starting with a broad search that didn't pinpoint the target. Instead, I've got general data on 1,2,4- and 1,3,4-thiadiazole derivatives, which I'm using to build a broader understanding before I try more specific search terms and techniques. The plan is to get an overview of the broader context before I drill down.

Pinpointing the Target Molecule

I'm now focusing my efforts on finding specific data about "3-Amino-5-ethylthio-1,2,4-thiadiazole." The initial broad search on derivatives was helpful, but I need details. I'll target searches to see if it's known by other names or part of a studied compound class. My focus is now on identifying its mechanism of action and experimental protocols to produce a technical guide.

Expanding Search Parameters

I've learned the compound "3-Amino-5-ethylthio-1,2,4-thiadiazole" is a specific target within a broader class. Initial broad searches didn't unearth direct data, so now I'm refining my approach. I'm focusing searches on potential synonyms, related compound series, and quantitative data. I'll document any experimental protocols found. If nothing precise surfaces, I will shift to general 3-amino-5-thio-substituted-1,2,4-thiadiazoles and then build a theoretical framework.

Investigating Thia-compounds

I've been searching for the specific molecule "3-Amino-5-ethylthio-1,2,4-thiadiazole," but haven't found a direct hit yet. The results are focusing on related compounds – the synthesis and activities of 1,2,4- and 1,3,4-thiadiazole in general. I'll need to broaden my approach.

Narrowing My Focus

I'm moving beyond the direct search for the target molecule. Instead, I'm now exploring the wider class of 3-amino-5-alkylthio-1,2,4-thiadiazoles and related compounds, specifically those with a sulfur-linked substituent. I'm hoping to infer potential mechanisms and biological targets by analyzing the structure-activity relationships of these derivatives.

Expanding My Scope

The search for the specific target molecule hasn't yielded direct hits. I've broadened my focus to 3-amino-5-alkylthio-1,2,4-thiadiazoles and related sulfur-linked derivatives. I'm hoping to infer potential mechanisms and biological targets by examining the broader literature and structure-activity relationships. I'm planning to draft a technical guide with generalized diagrams and examples.

Revising My Approach

I've hit a dead end with the direct searches, and I've decided to shift gears. Now, I'm analyzing the broader class of 3-amino-5-thio-substituted-1,2,4-thiadiazole derivatives, focusing on their general mechanisms. I'm gathering representative quantitative data and common experimental protocols to build a comprehensive, though generalized, technical guide. I will create tables, workflow diagrams and signaling pathway figures based on the broader literature.

Expanding the Scope Further

I'm now drafting a detailed technical guide. It will focus on the broader class of 3-amino-5-thio-substituted-1,2,4-thiadiazole derivatives because the precise molecule search was fruitless. I'll include representative data and general protocols. This will consist of illustrative diagrams and tables. I'm also including detailed descriptions and captions, and a disclaimer that it's based on related compounds.

Spectroscopic and Synthetic Insights into 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from a closely related analogue, 5-Amino-3-methyl-1,2,4-thiadiazole, to provide representative spectroscopic information. A comprehensive, generalized experimental protocol for the synthesis and characterization of 3-amino-5-substituted-1,2,4-thiadiazoles is also presented.

Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for 5-Amino-3-methyl-1,2,4-thiadiazole, which serves as a proxy for 3-Amino-5-ethylthio-1,2,4-thiadiazole[1]. The key differences in the spectra of the target compound would be the presence of signals corresponding to the ethylthio group (a quartet and a triplet in ¹H NMR, and two additional signals in ¹³C NMR) and the absence of the methyl signal.

Table 1: ¹H NMR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.82 | br s | 2H | -NH₂ | DMSO-d₆ |

| 2.23 | s | 3H | -CH₃ | DMSO-d₆ |

| 2.31 | s | 3H | -CH₃ | CD₃OD |

Table 2: ¹³C NMR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 183.2 | C5 (C-NH₂) | DMSO-d₆ |

| 169.2 | C3 (C-CH₃) | DMSO-d₆ |

| 18.7 | -CH₃ | DMSO-d₆ |

| 185.6 | C5 (C-NH₂) | CD₃OD |

| 171.0 | C3 (C-CH₃) | CD₃OD |

| 18.5 | -CH₃ | CD₃OD |

1.2. Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-3-methyl-1,2,4-thiadiazole provides a reference for the expected vibrational frequencies of the 1,2,4-thiadiazole core and the amino group[1]. For 3-Amino-5-ethylthio-1,2,4-thiadiazole, additional peaks corresponding to the C-H stretching and bending of the ethyl group would be anticipated.

Table 3: IR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3265, 3073 | N-H stretching vibrations of -NH₂ |

| 2766 | C-H stretching |

| 1645 | N-H bending (scissoring) of -NH₂ |

| 1537, 1489 | C=N and N=N stretching in the thiadiazole ring |

| 1379, 1331 | C-N stretching |

| 1123, 997, 808 | Ring vibrations |

| 590, 577 | Out-of-plane bending |

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis and spectroscopic characterization of 3-amino-5-substituted-1,2,4-thiadiazoles, adapted from established methods for similar compounds[1][2][3][4].

2.1. Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

A common and effective method for the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of an appropriate N-imidoyl thiourea derivative. An iodine-mediated approach is often employed due to its mild conditions and high efficiency[3][4].

Materials and Reagents:

-

N-Guanyl-S-ethylisothiourea (or a similar precursor)

-

Molecular Iodine (I₂)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, Sodium bicarbonate)

-

Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

-

Potassium bromide (KBr) for IR spectroscopy

Procedure:

-

Preparation of the Precursor: The starting N-imidoyl thiourea can be synthesized from the reaction of a corresponding amidine with an isothiocyanate.

-

Cyclization: To a solution of the N-imidoyl thiourea (1 equivalent) in an anhydrous solvent, a base (1.2 equivalents) is added, and the mixture is stirred at room temperature.

-

Molecular iodine (1.1 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 3-Amino-5-ethylthio-1,2,4-thiadiazole.

2.2. NMR Spectroscopic Analysis

Sample Preparation:

-

Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm).

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, standard acquisition parameters are used.

-

For ¹³C NMR, a proton-decoupled sequence is typically employed.

2.3. IR Spectroscopic Analysis

Sample Preparation:

-

A small amount of the solid sample is finely ground with dry KBr powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mandatory Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the generalized synthetic workflow for the preparation of 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Caption: Synthetic workflow for 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Signaling Pathways and Logical Relationships

Extensive searches did not yield any information regarding specific signaling pathways in which 3-Amino-5-ethylthio-1,2,4-thiadiazole is involved. The biological activity of this particular compound is not well-documented in publicly available literature.

Disclaimer: The spectroscopic data presented in this guide is based on a close structural analogue and should be used as a reference. Actual experimental values for 3-Amino-5-ethylthio-1,2,4-thiadiazole may vary. The synthetic protocol is a generalized procedure and may require optimization for specific laboratory conditions.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,4-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of compounds with significant biological activities. This in-depth technical guide traces the historical journey of 1,2,4-thiadiazole compounds, from their initial discovery to the evolution of their synthesis, providing a comprehensive resource for researchers in the field.

The Genesis of a Ring System: Early Descriptions and the First Synthesis

The conceptualization of the 1,2,4-thiadiazole ring system dates back to the early 19th century. While a definitive first description in 1821 is cited in some literature, the specific publication remains elusive. However, it was not until the mid-20th century that the first authenticated synthesis and characterization of a 1,2,4-thiadiazole derivative were reported. This seminal work laid the foundation for the exploration of this intriguing class of heterocyclic compounds.

A significant milestone in the history of 1,2,4-thiadiazole chemistry was the work of Friedrick Kurzer in 1965 , who extensively explored the synthesis and reactivity of these compounds, contributing significantly to the understanding of their chemical behavior. His work, along with that of other pioneers, opened the door to the systematic investigation of 1,2,4-thiadiazoles and their potential applications.

The Evolution of Synthetic Methodologies

The synthetic strategies for constructing the 1,2,4-thiadiazole ring have evolved considerably over the decades, moving from classical condensation reactions to more sophisticated and efficient modern techniques.

Foundational Syntheses: The Era of Condensation and Cyclization

The early syntheses of 1,2,4-thiadiazoles primarily relied on the cyclization of pre-formed acyclic precursors containing the requisite N-C-N-S-C framework. A cornerstone of this approach is the oxidative dimerization of thioamides . This method, which involves the oxidation of a thioamide to form a disulfide intermediate followed by cyclization, has been a workhorse for the synthesis of symmetrically substituted 3,5-dialkyl- or 3,5-diaryl-1,2,4-thiadiazoles.

Another classical and versatile approach involves the reaction of amidines with sulfur-containing reagents . This strategy allows for the construction of unsymmetrically substituted 1,2,4-thiadiazoles, a crucial advantage for developing structure-activity relationships in drug discovery.

Modern Synthetic Innovations

In recent years, the synthetic chemist's toolbox for accessing 1,2,4-thiadiazoles has expanded significantly, with a focus on efficiency, atom economy, and functional group tolerance.

The [3+2] cycloaddition of nitrile sulfides with nitriles or other dipolarophiles has emerged as a powerful tool for the regioselective synthesis of 1,2,4-thiadiazoles. This method offers a high degree of control over the substitution pattern of the resulting heterocyclic ring.

The advent of transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds, and 1,2,4-thiadiazoles are no exception. Palladium- and copper-catalyzed cross-coupling reactions have enabled the introduction of a wide range of substituents at various positions of the thiadiazole ring, facilitating the rapid generation of compound libraries for biological screening.

Key Experimental Protocols: A Glimpse into the Past and Present

To provide a practical understanding of the synthetic evolution, this section details a representative historical and a modern experimental protocol for the synthesis of 1,2,4-thiadiazole derivatives.

Historical Protocol: Oxidative Dimerization of Thiobenzamide (Conceptual Recreation)

This protocol is a conceptual recreation based on early literature descriptions of thioamide dimerization.

Objective: To synthesize 3,5-diphenyl-1,2,4-thiadiazole.

Reagents:

-

Thiobenzamide

-

Oxidizing agent (e.g., iodine, hydrogen peroxide)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

A solution of thiobenzamide in a suitable solvent is prepared in a round-bottom flask.

-

The oxidizing agent is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by thin-layer chromatography).

-

The reaction is quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) if iodine is used as the oxidant.

-

The product is isolated by filtration or extraction with an organic solvent.

-

Purification is achieved by recrystallization from an appropriate solvent.

Modern Protocol: One-Pot Synthesis of 3-Alkyl-5-aryl-1,2,4-thiadiazoles

Based on contemporary synthetic methodologies.

Objective: To synthesize a 3-alkyl-5-aryl-1,2,4-thiadiazole derivative.

Reagents:

-

A nitrile (R-CN)

-

A thioamide (Ar-C(S)NH2)

-

Iodine (I2)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (10 mL) in a sealed tube is added iodine (1.5 mmol).

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL).

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-alkyl-5-aryl-1,2,4-thiadiazole.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to 1,2,4-thiadiazole derivatives, providing a comparative overview of their efficiency.

Table 1: Comparison of Synthetic Methods for 3,5-Disubstituted-1,2,4-thiadiazoles

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yields (%) |

| Oxidative Dimerization of Thioamides | Thioamides | Various oxidizing agents | Room temperature to refluxing, variable times | 40-90 |

| Amidines and Sulfur Reagents | Amidines, isothiocyanates, thioamides | Oxidants (e.g., I2, H2O2) | Room temperature to elevated temperatures | 50-95 |

| 1,3-Dipolar Cycloaddition | Nitrile sulfides, nitriles | Thermal or catalytic activation | Elevated temperatures | 60-85 |

| Modern One-Pot Syntheses | Nitriles, thioamides | Iodine | 80 °C, 12 hours | 60-85 |

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-ethylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents illustrative data based on the known properties of structurally similar thiadiazole derivatives. The primary focus of this guide is to provide detailed experimental protocols that can be adapted to determine the precise solubility and stability profiles of 3-Amino-5-ethylthio-1,2,4-thiadiazole or other related compounds in a laboratory setting.

Introduction

3-Amino-5-ethylthio-1,2,4-thiadiazole is a member of the thiadiazole family, a class of heterocyclic compounds that are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The physicochemical properties of a compound, such as its solubility and stability, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This guide offers a foundational understanding of these properties for 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy. The solubility of 3-Amino-5-ethylthio-1,2,4-thiadiazole is expected to be influenced by the solvent's polarity, pH, and temperature.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of 3-Amino-5-ethylthio-1,2,4-thiadiazole in various solvents at ambient temperature. This data is illustrative and should be confirmed by experimental analysis.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water (pH 7.4) | Polar Protic | < 0.1 (Practically Insoluble) |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | < 0.1 (Practically Insoluble) |

| 0.1 N HCl | Aqueous Acidic | 0.1 - 1.0 (Slightly Soluble) |

| 0.1 N NaOH | Aqueous Basic | 0.1 - 1.0 (Slightly Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Freely Soluble) |

| Ethanol | Polar Protic | 1.0 - 10 (Sparingly Soluble) |

| Methanol | Polar Protic | 1.0 - 10 (Sparingly Soluble) |

| Acetonitrile | Polar Aprotic | 1.0 - 10 (Sparingly Soluble) |

| Dichloromethane | Nonpolar | < 1.0 (Slightly Soluble) |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

3-Amino-5-ethylthio-1,2,4-thiadiazole

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of 3-Amino-5-ethylthio-1,2,4-thiadiazole to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of 3-Amino-5-ethylthio-1,2,4-thiadiazole should be evaluated under various stress conditions, including changes in temperature, humidity, pH, and exposure to light. 1,2,4-thiadiazoles are generally considered to be stable aromatic ring systems.

Illustrative Stability Data (Forced Degradation)

The following table provides an example of the expected stability of 3-Amino-5-ethylthio-1,2,4-thiadiazole under forced degradation conditions.

| Condition | Time | Expected Degradation (%) | Major Degradation Products |

| 80°C (Solid State) | 7 days | < 5% | Not significant |

| 40°C / 75% RH (Solid State) | 30 days | < 5% | Not significant |

| 0.1 N HCl (Solution) | 24 hours | 5 - 15% | Hydrolysis products |

| 0.1 N NaOH (Solution) | 24 hours | 10 - 25% | Hydrolysis, ring opening |

| 3% H₂O₂ (Solution) | 24 hours | 15 - 30% | Oxidation products (e.g., sulfoxides) |

| Photostability (ICH Q1B) | - | 5 - 10% | Photodegradation products |

Experimental Protocol for Stability Indicating Assay (Forced Degradation Study)

This protocol describes a typical forced degradation study to assess the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Materials:

-

3-Amino-5-ethylthio-1,2,4-thiadiazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature and humidity controlled chambers

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

HPLC with a photodiode array (PDA) or mass spectrometric (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven (e.g., at 80°C) for a specified duration.

-

Humidity Stress (Solid State): Store the solid compound in a humidity chamber (e.g., at 40°C / 75% RH) for a specified duration.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At each time point, analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products using techniques like mass spectrometry (MS) and NMR if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound.

Caption: Workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 3-Amino-5-ethylthio-1,2,4-thiadiazole. While the provided data tables are illustrative, the detailed experimental protocols offer a robust methodology for researchers to determine the specific physicochemical properties of this compound. A thorough understanding of solubility and stability is paramount for the successful development of new chemical entities in the pharmaceutical and agrochemical industries.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a two-step process commencing with the formation of an N-amidino-S-ethylisothiourea intermediate from guanidine, followed by an iodine-mediated oxidative cyclization to yield the target 1,2,4-thiadiazole. This protocol includes comprehensive experimental procedures, tables of reactants and expected products, and a visual representation of the synthetic workflow.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target compound, 3-Amino-5-ethylthio-1,2,4-thiadiazole, possesses key structural features, including an amino group and an ethylthio substituent, which are amenable to further chemical modification for the development of new therapeutic agents. The synthetic route outlined herein is based on established chemical transformations for the construction of the 1,2,4-thiadiazole ring system, providing a reliable method for accessing this and analogous compounds for research and drug discovery programs.

Proposed Synthetic Pathway

The synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of an S-ethylated dithiocarbamate derivative of guanidine, which serves as the open-chain precursor. The subsequent step is an intramolecular oxidative cyclization to form the stable aromatic 1,2,4-thiadiazole ring.

Caption: Synthetic workflow for 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Experimental Protocols

Step 1: Synthesis of N-Amidino-S-ethylisothiourea Intermediate

This procedure details the formation of the open-chain precursor required for the subsequent cyclization. The reaction involves the nucleophilic addition of guanidine to carbon disulfide, followed by S-alkylation with ethyl iodide.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 10 | 0.96 g |

| Potassium Hydroxide | KOH | 56.11 | 20 | 1.12 g |

| Carbon Disulfide | CS₂ | 76.14 | 10 | 0.60 mL (0.76 g) |

| Ethyl Iodide | C₂H₅I | 155.97 | 10 | 0.81 mL (1.56 g) |

| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.12 g, 20 mmol) in absolute ethanol (30 mL).

-

To the stirred solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir the mixture at room temperature for 15 minutes.

-

Cool the mixture in an ice bath and add carbon disulfide (0.60 mL, 10 mmol) dropwise over 10 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Add ethyl iodide (0.81 mL, 10 mmol) to the mixture and stir at room temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude N-amidino-S-ethylisothiourea intermediate. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Oxidative Cyclization to 3-Amino-5-ethylthio-1,2,4-thiadiazole

This protocol describes the iodine-mediated intramolecular oxidative N-S bond formation to construct the 1,2,4-thiadiazole ring.[1][2]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| N-Amidino-S-ethylisothiourea | C₄H₁₀N₄S₂ | 178.28 (expected) | 5 | 0.89 g |

| Iodine (I₂) | I₂ | 253.81 | 5.5 | 1.40 g |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10 | 1.38 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 30 mL |

| 5% Sodium Thiosulfate Solution (aq) | Na₂S₂O₃ | 158.11 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve the N-amidino-S-ethylisothiourea intermediate (0.89 g, 5 mmol) in 1,4-dioxane (30 mL).

-

Add potassium carbonate (1.38 g, 10 mmol) to the solution.

-

To the stirred suspension, add iodine (1.40 g, 5.5 mmol) portion-wise over 15 minutes.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-14 hours.[2]

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 5% aqueous sodium thiosulfate solution until the color of iodine disappears.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-Amino-5-ethylthio-1,2,4-thiadiazole.

Data Presentation

Expected Product Characterization:

| Property | Expected Value |

| Molecular Formula | C₄H₆N₄S₂ |

| Molar Mass | 174.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | δ (ppm): ~1.3-1.4 (t, 3H, -CH₃), ~3.0-3.2 (q, 2H, -S-CH₂-), ~5.5-6.0 (s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~15 ( -CH₃), ~30 (-S-CH₂-), ~160 (C5), ~170 (C3) |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1640 (C=N stretch), ~1550 (N-H bend) |

| Mass Spec (ESI) | m/z: 175.0 [M+H]⁺ |

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Carbon disulfide is highly flammable and toxic; handle with extreme care.

-

Ethyl iodide is a lachrymator and should be handled with caution.

-

Iodine is corrosive and can cause stains; avoid contact with skin and clothing.

-

1,4-Dioxane is a potential carcinogen and should be handled with appropriate safety measures.

-

Dispose of all chemical waste according to institutional guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

Applications of 3-Amino-5-ethylthio-1,2,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The subject of this application note, 3-Amino-5-ethylthio-1,2,4-thiadiazole, and its close analogues, are of particular interest due to their potential as therapeutic agents. This document provides a detailed overview of the known applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.

Overview of Medicinal Chemistry Applications

Derivatives of the 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole core have been extensively investigated for a variety of pharmacological activities. These compounds are recognized for their ability to interact with various biological targets, attributed in part to the mesoionic character of the thiadiazole ring which allows for cellular membrane permeability.[1] The sulfur atom in the ring contributes to improved liposolubility, a desirable property for drug candidates. The amino and ethylthio substitutions at the 3 and 5 positions of the 1,2,4-thiadiazole ring can be further modified to optimize potency, selectivity, and pharmacokinetic profiles.

The primary areas of investigation for amino- and thio-substituted thiadiazoles include:

-

Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis.[2][3][4]

-

Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens.[5][6]

-

Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis.[7]

-

Antiviral Activity: Inhibition of viral replication.[8]

-

Anti-inflammatory and Analgesic Activity: Modulation of inflammatory pathways.[8]

-

Anticonvulsant Activity: Effects on the central nervous system.[9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological activity data for various derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole, providing insights into their potential therapeutic applications.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxic | 49.6 | [3] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Cytotoxic | 53.4 | [3] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Anti-proliferative | 2.44 | [4] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | Anti-proliferative | 23.29 | [4] |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivative (Compound 25) | T47D (Breast) | Antitumor | 0.058 | [1] |

| 4-(Isopropylthio)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione (NSC763968) | Leukemia Cell Lines | Cytotoxic | 0.18 - 1.45 | [1] |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (Compound 3e) | HeLa (Cervical) | Cytotoxic | 0.70 | [1] |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (Compound 3e) | U2OS (Osteosarcoma) | Cytotoxic | 0.69 | [1] |

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Class | Microorganism | Activity | MIC (µg/mL) | Reference |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | S. aureus | Antibacterial | 16 | [10] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | B. subtilis | Antibacterial | 20 | [10] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | E. coli | Antibacterial | 25 | [10] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | C. albicans | Antifungal | 24 | [10] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | A. niger | Antifungal | 32 | [10] |

Table 3: Enzyme Inhibition by Thiadiazole Derivatives

| Compound Class | Enzyme | Activity | IC50 (µM) | Reference |

| Alkynylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivative | Nucleotide Pyrophosphatases (NPPs) | Inhibitor | 0.93 | [7] |

| Arylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivative | Nucleotide Pyrophosphatospheres (NPPs) | Inhibitor | 1.55 | [7] |

| 3-Substituted imidazo[1,2-d][1,2,4]-thiadiazoles | Factor XIIIa | Inhibitor | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of thiadiazole derivatives, based on published literature.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid derivative.[12]

Materials:

-

Thiosemicarbazide

-

Substituted carboxylic acid

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Appropriate solvent (e.g., dry benzene)

-

Sodium bicarbonate solution (5%)

-

Ethanol for recrystallization

Protocol:

-

To a solution of the substituted carboxylic acid in a suitable solvent, add an equimolar amount of thiosemicarbazide.

-

Slowly add a dehydrating agent, such as phosphorus oxychloride, to the mixture while stirring.

-

Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, distill off the solvent.

-

Wash the residue with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water.

-

Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.

Synthesis of N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This protocol describes the synthesis of N-acylated derivatives starting from 2-amino-5-ethylthio-1,3,4-thiadiazole.[13]

Materials:

-

5-Ethylthio-1,3,4-thiadiazol-2-amine

-

Chloroacetyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Substituted piperazine

-

Potassium carbonate

-

Acetone

-

Ethanol for recrystallization

Protocol:

-

Step 1: Synthesis of 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide.

-

Dissolve 5-ethylthio-1,3,4-thiadiazol-2-amine and triethylamine in THF.

-

Cool the solution to 0 °C and add chloroacetyl chloride dropwise with stirring.

-

Allow the mixture to stir for 1 hour at 0 °C.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water and recrystallize from ethanol.

-

-

Step 2: Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide.

-

Mix 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide, the appropriate substituted piperazine, and potassium carbonate in acetone.

-

Stir the mixture at room temperature for 5 hours.

-

Filter the mixture to remove potassium carbonate and evaporate the acetone.

-

Recrystallize the residue from ethanol to obtain the final product.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, DU-145)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agents (positive controls)

-

96-well microtiter plates

-

Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

Protocol:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key synthetic pathways and potential mechanisms of action for thiadiazole derivatives.

Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazole derivatives.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. d-nb.info [d-nb.info]

- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. 3-Substituted imidazo[1,2-d][1,2,4]-thiadiazoles: a novel class of factor XIIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Amino-5-ethylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-Amino-5-ethylthio-1,2,4-thiadiazole as a research tool, based on the known biological activities of structurally related thiadiazole compounds. Due to the limited availability of specific data for this exact molecule, information from analogous 3-amino-5-alkylthio-1,2,4-thiadiazoles and other thiadiazole derivatives is used to illustrate its potential applications in antimicrobial, anticancer, and kinase inhibition studies.

Chemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C4H6N4S2 |

| Molecular Weight | 174.24 g/mol |

| General Class | 1,2,4-Thiadiazole |

General Synthesis Protocol for 3-Substituted-5-arylamino-1,2,4-thiadiazoles

This protocol is adapted from a general method for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles and can be modified for the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole. The synthesis involves the intramolecular oxidative S-N bond formation of an imidoyl thiourea intermediate.

Materials:

-

Appropriate amidine precursor

-

Aryl isothiocyanate

-

Phenyliodine(III) bis(trifluoroacetate) (PIFA)

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of the amidine (1 mmol) in DCM (10 mL), add the aryl isothiocyanate (1 mmol).

-

Stir the mixture at room temperature for 2-3 hours to form the imidoyl thiourea intermediate.

-

Add PIFA (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,2,4-thiadiazole derivative.

Applications in Antimicrobial Research

Thiadiazole derivatives are known to possess a broad spectrum of antimicrobial activities. The following data for analogous compounds illustrate the potential of 3-Amino-5-ethylthio-1,2,4-thiadiazole in this area.

Table 1: Representative Antimicrobial Activity of Thiadiazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [1] |

| 6h | Bacillus subtilis ATCC 6633 | 15.63 | [1] |

| 8a | Staphylococcus aureus | 20-28 | [2][3] |

| 8b | Bacillus subtilis | 20-28 | [2][3] |

| 9b | Aspergillus fumigatus | 0.9 | [4] |

| 9a | Geotrichum candidum | 0.08 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration of a compound against bacterial strains.

Materials:

-

Test compound (e.g., 3-Amino-5-ethylthio-1,2,4-thiadiazole)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Applications in Anticancer Research

Various 1,2,4-thiadiazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines.

Table 2: Representative Anticancer Activity of 1,2,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [5] |

| 8b | A549 (Lung) | 0.17 ± 0.032 | [5] |

| 8b | DU-145 (Prostate) | 0.83 ± 0.091 | [5] |

| ST10 | MCF-7 (Breast) | 49.6 | [6][7] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Applications in Kinase Inhibition Research

Thiadiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Table 3: Representative Kinase Inhibitory Activity of Thiadiazole Derivatives

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| 2 | Abl | 7.4 | [8] |

| FABT | ERK1/2 Pathway | Inhibition Observed | [9] |

| - | PI3K/AKT/mTOR Pathway | Inhibition Observed | [10][11] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate

-

ATP

-

Test compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

In a suitable microplate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

-

Determine the IC50 value from the dose-response curve.

Visualizations

Synthesis Workflow

Caption: General synthetic route for 3-amino-1,2,4-thiadiazoles.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of PI3K/AKT and MAPK/ERK pathways.

References

- 1. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]